({[(2Z)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]amino}oxy)(2,6-difluorophenyl)methanone
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Overview
Description
(Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE is a complex organic compound that features a benzotriazole moiety and a difluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE typically involves the reaction of benzotriazole with an appropriate aldehyde or ketone to form the corresponding imine. This imine is then reacted with 2,6-difluorobenzoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts or reagents such as sodium nitrite and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzotriazole and difluorobenzoate groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted benzotriazole or difluorobenzoate derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic research .
Industry
Industrially, the compound can be used as a corrosion inhibitor, UV filter, and in the production of advanced materials such as photovoltaic cells and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound can interact with enzymes and receptors, disrupting normal cellular processes and exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but with different biological activities.
Tolyltriazole: Another triazole derivative with distinct industrial applications.
1,2,3-Triazole: A simpler triazole compound with varied uses in chemistry and industry
Uniqueness
(Z)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO 2,6-DIFLUOROBENZOATE is unique due to its combination of benzotriazole and difluorobenzoate groups, which confer specific chemical and biological properties. This uniqueness makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H12F2N4O2 |
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Molecular Weight |
330.29 g/mol |
IUPAC Name |
[(Z)-1-(benzotriazol-1-yl)propan-2-ylideneamino] 2,6-difluorobenzoate |
InChI |
InChI=1S/C16H12F2N4O2/c1-10(9-22-14-8-3-2-7-13(14)19-21-22)20-24-16(23)15-11(17)5-4-6-12(15)18/h2-8H,9H2,1H3/b20-10- |
InChI Key |
VDVNXPKDYQKURS-JMIUGGIZSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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